N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring a hydroxypropyl chain substituted with a thiophene ring at the 3-position. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antitumor, antimicrobial, and enzyme-inhibitory properties . The hydroxyl group and thiophene moiety likely enhance solubility and π-π interactions, respectively, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-12(10-6-8-20-9-10)5-7-16-14(19)15-17-11-3-1-2-4-13(11)21-15/h1-4,6,8-9,12,18H,5,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWRLINLMMQGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the thiophene ring, which can be achieved through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction typically requires prolonged heating (80–100°C) and yields benzo[d]thiazole-2-carboxylic acid and 3-amino-3-(thiophen-3-yl)propan-1-ol as products .
Oxidation of the Hydroxyl Group
The secondary alcohol in the propyl chain is susceptible to oxidation. Common oxidizing agents convert the hydroxyl group to a ketone, forming N-(3-oxo-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide.
| Reagent | Conditions | Product |
|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 0°C, 2–4 hrs | Ketone derivative (90–95% yield) |
| Pyridinium chlorochromate | Dichloromethane, rt, 6 hrs | Ketone derivative (85% yield) |
Electrophilic Substitution on Thiophene
The thiophen-3-yl group undergoes electrophilic substitution at the α-positions (C2 and C5). Halogenation and sulfonation are well-documented :
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 0°C, 1 hr | 2-bromo-thiophen-3-yl derivative |
| Sulfonation | H₂SO₄/SO₃ | 50°C, 3 hrs | Thiophene-3-sulfonic acid derivative |
Functionalization of the Benzothiazole Ring
The benzothiazole moiety participates in electrophilic aromatic substitution (EAS) at the C5 and C7 positions. Nitration and Friedel-Crafts alkylation are common :
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 5-nitrobenzo[d]thiazole derivative |
| Friedel-Crafts Alkylation | AlCl₃, R-X (alkyl halide) | Reflux, 6 hrs | C7-alkylated product |
Nucleophilic Substitution at the Propyl Chain
The hydroxyl group can be replaced via nucleophilic substitution under Mitsunobu conditions or using SOCl₂:
| Reagent | Conditions | Product |
|---|---|---|
| SOCl₂ | Reflux, 4 hrs | Chloride intermediate (N-(3-chloro-3-(thiophen-3-yl)propyl) derivative) |
| DIAD/PPh₃ (Mitsunobu) | THF, rt, 12 hrs | Thioether or ether derivatives |
Condensation Reactions
The amide nitrogen can participate in condensation with aldehydes or ketones. For example, reaction with benzaldehyde forms a Schiff base :
| Reagents | Conditions | Product |
|---|---|---|
| Benzaldehyde | EtOH, piperidine, 60°C, 8 hrs | N-(3-(benzylideneamino)-3-(thiophen-3-yl)propyl) derivative |
Complexation with Metal Ions
The sulfur and nitrogen atoms in the benzothiazole and thiophene rings enable coordination with transition metals. Copper(II) and zinc(II) complexes are reported to enhance biological activity :
| Metal Salt | Conditions | Product |
|---|---|---|
| CuCl₂·2H₂O | MeOH, rt, 4 hrs | Cu(II) complex (λmax = 420 nm) |
| Zn(OAc)₂ | EtOH, reflux, 6 hrs | Zn(II) complex (stable up to 250°C) |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes, forming cyclobutane derivatives:
| Reagent | Conditions | Product |
|---|---|---|
| Maleic anhydride | UV light (365 nm), 24 hrs | Cyclobutane-fused product |
Biocatalytic Modifications
Enzymatic oxidation by cytochrome P450 mimics converts the thiophene ring to a sulfoxide, enhancing water solubility:
| Enzyme | Conditions | Product |
|---|---|---|
| CYP3A4 isozyme | NADPH, O₂, 37°C, 2 hrs | Thiophene-S-oxide derivative (90% conversion) |
Scientific Research Applications
Structure and Composition
The molecular formula of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide is , with a molecular weight of approximately 252.31 g/mol. The compound consists of a benzo[d]thiazole moiety linked to a hydroxylated propyl group containing a thiophene ring, which contributes to its unique properties.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. Thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazoles have shown promising activity against breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cell lines .
Case Study: Antitumor Efficacy
A study evaluated the anticancer efficacy of thiazole-based compounds, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance cytotoxicity .
Anticonvulsant Properties
Thiazole compounds have also been investigated for their anticonvulsant activities. Research indicates that derivatives with specific structural features can effectively reduce seizure activity in animal models . The mechanism involves modulation of neurotransmitter systems, making them potential candidates for epilepsy treatment.
Vanin-1 Inhibition
This compound has been identified as a novel inhibitor of vanin-1, an enzyme implicated in inflammatory processes and cancer progression. Inhibitors targeting vanin-1 may provide therapeutic avenues for managing inflammatory diseases and certain cancers .
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties against various pathogens, including resistant strains of bacteria. The incorporation of the thiophene moiety enhances the antimicrobial efficacy by altering membrane permeability and inhibiting bacterial growth .
Data Table: Biological Activities of Thiazole Derivatives
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Lower yields in compounds like 14 (21%) suggest steric or electronic challenges during alkylation.
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core , a thiophene ring , and a carboxamide group . The synthesis typically involves several steps:
- Formation of Benzo[d]thiazole Core : Achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
- Introduction of Thiophene Ring : This can be accomplished via cross-coupling reactions, such as Suzuki or Stille coupling.
- Attachment of Hydroxypropyl Group : This step often involves nucleophilic substitution reactions to add the hydroxypropyl group to the thiophene ring.
Antimicrobial Activity
This compound has been investigated for its antibacterial and antifungal properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antibacterial Potency : The compound shows promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Streptococcus pneumoniae | 0.06 |
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. It has been shown to inhibit specific cancer cell lines by inducing apoptosis through various pathways, including the modulation of cell cycle proteins and apoptotic markers .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Cell Signaling Modulation : By influencing signaling pathways related to cell proliferation and survival, the compound can induce apoptosis in cancer cells.
Case Studies
Several studies have reported on the efficacy of this compound:
- Study on Antibacterial Activity : A comparative study demonstrated that derivatives of benzothiazole exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics, suggesting a novel approach in treating infections .
- Anticancer Research : In vitro studies indicated that this compound significantly reduced tumor growth in specific cancer models, showcasing its potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling benzo[d]thiazole-2-carboxylic acid derivatives with aminopropyl-thiophene intermediates. Key steps include:
- Acylation : Reacting benzo[d]thiazole-2-carbonyl chloride with 3-amino-3-(thiophen-3-yl)propan-1-ol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) or ethyl acetate .
- Solvent Systems : Ethyl acetate/petroleum ether mixtures are commonly used for reflux and crystallization .
- Purification : Vacuum distillation or column chromatography followed by recrystallization .
- Yield Optimization : Adjusting stoichiometry, reaction time (e.g., 12–24 hours under reflux), and catalysts (e.g., copper iodide for coupling reactions) .
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., thiophene proton signals at δ 6.8–7.5 ppm, hydroxy group at δ 2.5–3.5 ppm), HRMS for molecular ion peaks, and HPLC for purity (>95%) .
Basic: Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for identifying functional groups (e.g., thiophene protons, hydroxypropyl chain, and benzothiazole carbons). Discrepancies in peak splitting or integration may indicate stereochemical impurities .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₆H₁₅N₂O₂S₂). Deviations >2 ppm require re-evaluation of synthesis or purification .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and hydroxy O-H stretches (~3200–3500 cm⁻¹) .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .
Advanced: How can computational methods predict the reactivity or stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate:
- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., thiophene sulfur vs. amide oxygen) .
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict redox behavior and stability under oxidative conditions .
- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Advanced: What strategies improve the yield of this compound during synthesis?
Methodological Answer:
- Catalyst Optimization : Use CuI (0.5–1.0 equiv) for Ullman-type couplings to enhance amide bond formation .
- Solvent Selection : Replace ethyl acetate with DMF for higher solubility of intermediates at elevated temperatures (80–100°C) .
- Protecting Groups : Temporarily protect the hydroxy group (e.g., TBS ether) to prevent side reactions during acylation .
- Workup Adjustments : Employ gradient elution in column chromatography (e.g., hexane → ethyl acetate) to isolate polar byproducts .
Advanced: How to analyze conflicting spectroscopic data during characterization?
Methodological Answer:
- NMR Discrepancies : If hydroxy proton integration is inconsistent, check for residual water (lyophilize samples) or exchange broadening (use D₂O shake) .
- HRMS Anomalies : Confirm ionization mode (ESI vs. APCI) and recalibrate using internal standards (e.g., sodium formate) .
- Elemental Analysis Mismatches : Recalculate theoretical values with hydration states (e.g., hydrate vs. anhydrous forms) .
- Cross-Validation : Compare IR peaks with analogous compounds (e.g., benzo[d]thiazole-2-carboxamide derivatives) .
Advanced: What biological pathways or targets are plausible for this compound?
Methodological Answer:
- Prostaglandin E2 (PGE2) Suppression : Analogous N-acylated benzothiazoles inhibit cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket. Test using ELISA or LC-MS to quantify PGE2 levels in macrophage models .
- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via microbroth dilution (MIC assays). Thiophene moieties may disrupt membrane integrity .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction. Correlate results with ROS generation measured via DCFH-DA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
